molecular formula C7H9N3O2 B8706698 N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)formamide CAS No. 110035-74-0

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)formamide

Cat. No.: B8706698
CAS No.: 110035-74-0
M. Wt: 167.17 g/mol
InChI Key: HULPLKDCCLPDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)formamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110035-74-0

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]formamide

InChI

InChI=1S/C7H9N3O2/c11-4-8-3-6-9-7(10-12-6)5-1-2-5/h4-5H,1-3H2,(H,8,11)

InChI Key

HULPLKDCCLPDEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl formylaminomethyl-carboxylate (150 mmol) and cyclopropyl carboxamide oxime (100 mmol) in 100% EtOH (100 ml) was charged with Na (200 mg) and crushed molecular sieve (4Å) (10 g). The mixture thus obtained was stirred and heated to reflux for 8 hours. The mixture was cooled to room temperature, filtered through filter aid and the filtrate was evaporated in vacuo. The oily residue was partitionated into a CHCl3 phase which was dried with Na2SO4 and evaporated.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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